molecular formula C16H13BrN2O2 B4201384 3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole

3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole

Cat. No.: B4201384
M. Wt: 345.19 g/mol
InChI Key: FVGYFAXFTJLRGX-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a bromophenyl group and a phenoxyethyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The phenoxyethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often employed in these reactions.

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenoxyethyl group with other aromatic rings.

Scientific Research Applications

3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-(1-phenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole is unique due to the specific combination of the bromophenyl and phenoxyethyl groups, which can impart distinct biological activities and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11(20-14-8-3-2-4-9-14)16-18-15(19-21-16)12-6-5-7-13(17)10-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGYFAXFTJLRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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